dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride
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Overview
Description
Dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2N4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is efficient and provides high yields. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA), and a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve large-scale CuAAC reactions under optimized conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can modify the triazole ring or the attached functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can stabilize metal ions and enhance their catalytic activity in various reactions. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine:
Tris(benzyltriazolylmethyl)amine (TBTA): A related compound used as a stabilizing ligand in copper-catalyzed reactions.
Uniqueness
Dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications. Its ability to stabilize metal ions and participate in various chemical reactions distinguishes it from other triazole derivatives .
Properties
IUPAC Name |
1,5-dimethyltriazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-3-4(5)6-7-8(3)2;;/h5H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPJBTBNBDVOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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